PDE4A Inhibition: CDP840 vs. Rolipram
The 3-cyclopentyloxy-4-methoxyphenylacetonitrile scaffold, as incorporated in the lead compound CDP840, demonstrates a fundamentally different inhibition profile on the PDE4A variant (PDE-4A330-886) compared to the classical PDE4 inhibitor rolipram. While rolipram exhibits low-affinity inhibition of this variant (IC50 = 1022 nM), CDP840 maintains high potency (IC50 = 3.9 nM) [1]. This represents a >260-fold difference in potency, highlighting that the 3-cyclopentyloxy-4-methoxyphenyl moiety confers a distinct mode of interaction with the PDE4 catalytic site that is not replicated by simpler PDE4 inhibitor pharmacophores [1]. Furthermore, CDP840 acts as a simple competitive inhibitor, whereas rolipram shows complex binding heterogeneity [2].
| Evidence Dimension | Inhibition potency (IC50) against recombinant PDE4A330-886 variant |
|---|---|
| Target Compound Data | IC50 = 3.9 nM (for CDP840, containing 3-cyclopentyloxy-4-methoxyphenylacetonitrile core) [1] |
| Comparator Or Baseline | Rolipram: IC50 = 1022 nM [1] |
| Quantified Difference | >260-fold more potent (3.9 nM vs. 1022 nM) |
| Conditions | In vitro enzyme inhibition assay using human recombinant PDE4A330-886 variant [1] |
Why This Matters
This >260-fold potency advantage on a specific PDE4 isoform variant provides a clear, data-driven justification for procuring the 3-cyclopentyloxy-4-methoxyphenylacetonitrile scaffold over simpler PDE4 inhibitor building blocks in programs targeting PDE4 with improved isoform selectivity.
- [1] Perry MJ, et al. CDP840: a novel inhibitor of PDE-4. Cell Biochem Biophys. 1998;29(1-2):113-32. doi:10.1007/BF02737830. PMID: 9631241. View Source
- [2] Perry MJ, et al. CDP840: a novel inhibitor of PDE-4. Cell Biochem Biophys. 1998;29(1-2):113-32. (Supporting data on rolipram binding heterogeneity). View Source
